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Compound of Interest

Compound Name: Aminoquinol triphosphate

Cat. No.: B1667111 Get Quote

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature and chemical databases, it

has been determined that there is a significant lack of detailed technical information regarding

Aminoquinol triphosphate with CAS number 3653-53-0. While the compound is listed by

several chemical suppliers, indicating its potential for research purposes, there is no publicly

available data on its synthesis, specific biological activity, mechanism of action, or established

experimental protocols.

The full chemical name for the active base of this compound is 7-Chloro-2-(o-chlorostyryl)-4-

((4-(diethylamino)-1-methylbutyl)amino)quinoline. The provided CAS number refers to the

triphosphate salt of this molecule.

Given the absence of specific data for Aminoquinol triphosphate, this guide will provide a

summary of the known biological activities and mechanisms of action of structurally related

aminoquinoline compounds, particularly in the context of their potential as antileishmanial

agents. It is crucial to emphasize that the information presented below is based on related

molecules and may not be directly applicable to Aminoquinol triphosphate (CAS 3653-53-0).

Further experimental investigation is required to characterize the specific properties of this

compound.
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Aminoquinoline-based compounds have been a cornerstone in the development of antiparasitic

drugs. The 4-aminoquinoline scaffold, in particular, is a well-established pharmacophore with

known activity against various pathogens.

Property Value Source

CAS Number 3653-53-0 -

Molecular Formula C26H40Cl2N3O12P3 --INVALID-LINK--

Molecular Weight 750.44 g/mol --INVALID-LINK--

Synonyms

Aminochinol triphosphate, 7-

Chloro-2-(o-chlorostyryl)-4-((4-

(diethylamino)-1-

methylbutyl)amino)quinoline

triphosphate

--INVALID-LINK--

Potential Biological Activity: Antileishmanial Effects
of Related Aminoquinolines
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several

studies have investigated the efficacy of various aminoquinoline derivatives against different

Leishmania species. While no data exists for Aminoquinol triphosphate, related compounds

have shown promise.

In Vitro and In Vivo Activity of Structurally Similar
Compounds
Studies on other 4-amino-7-chloroquinoline analogues have demonstrated activity against both

the promastigote and amastigote stages of Leishmania species.[1] For instance, certain novel

4-aminoquinoline derivatives have shown significant reduction in parasite load in Leishmania

infantum-infected mice when administered orally.[1] Some quinolin-(1H)-imines, which share a

quinoline core, have exhibited submicromolar IC50 values against intracellular L. infantum

parasites.[2]
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Compound Class
Leishmania
Species

Activity (IC50) Reference

Quinolin-(1H)-imine

(Compound 1h)

L. infantum

(intracellular

amastigotes)

0.9 µM [2]

Quinolin-(1H)-imine

(Compound 1n)

L. infantum

(intracellular

amastigotes)

0.7 µM [2]

Amine-linked

Flavonoid-Quinacrine

Hybrid

L. amazonensis

(amastigotes)
0.3 µM [3]

8-Aminoquinolines (6-

hydroxy derivatives)

L. tropica

(intracellular)

Among the most

active tested
[4]

Postulated Mechanism of Action for Antileishmanial
Aminoquinolines
The precise mechanism of action for Aminoquinol triphosphate is unknown. However,

studies on related aminoquinolines suggest that their antileishmanial effects may stem from

interference with the parasite's mitochondrial function.

Key mechanistic insights from related compounds include:

Inhibition of the Mitochondrial Respiratory Chain: Some 8-aminoquinolines are thought to

suppress the parasite's respiratory chain, potentially through inhibition of cytochrome c

reductase (complex III) or succinate dehydrogenase (complex II).[2] This leads to a rapid

decrease in intracellular ATP levels and depolarization of the mitochondrial membrane

potential.[2]

Disruption of Oxygen Consumption: Certain quinolin-4(1H)-imines have been shown to

efficiently inhibit oxygen consumption in Leishmania parasites, further supporting the

hypothesis of mitochondrial dysfunction.[2]
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Induction of Mitochondrial Swelling: Some N-substituted 2-aminoalkan-1-ol compounds,

which are also being investigated as leishmanicidal agents, have been observed to induce

severe mitochondrial swelling and vesiculation in Leishmania donovani.[5]
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Caption: Hypothesized mechanism of antileishmanial aminoquinolines.

Leishmania Signaling Pathways as Potential Targets
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Leishmania parasites are known to manipulate host cell signaling pathways to ensure their

survival. While the direct targets of Aminoquinol triphosphate are unknown, understanding

these pathways is crucial for drug development. Key pathways involved in Leishmania infection

include:

PI3K/Akt Pathway: This survival pathway is often activated by Leishmania to inhibit

apoptosis of the host cell, thereby creating a safe haven for parasite replication.[6][7]

MAPK Pathways (JNK, p38, ERK):Leishmania can modulate MAPK signaling to suppress

the host's pro-inflammatory and pro-apoptotic responses.[6]

JAK/STAT Pathway: The parasite can inhibit the IFN-γ-mediated JAK/STAT signaling, which

is critical for macrophage activation and parasite clearance.[8]

TLR Signaling:Leishmania can exploit Toll-like receptor (TLR) signaling to modulate the host

immune response and promote its intracellular survival.[9]
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Caption: Manipulation of host cell signaling by Leishmania.

Experimental Protocols: General Methodologies for
Evaluating Antileishmanial Compounds
While specific protocols for Aminoquinol triphosphate are unavailable, the following are

standard assays used to evaluate the biological activity of potential antileishmanial drug

candidates.

In Vitro Promastigote Viability Assay
Culture:Leishmania promastigotes are cultured in appropriate media (e.g., M199)

supplemented with fetal bovine serum at 26°C.

Treatment: Log-phase promastigotes are seeded into 96-well plates and treated with serial

dilutions of the test compound.

Incubation: Plates are incubated for 48-72 hours.

Viability Assessment: Parasite viability is determined using a resazurin-based assay or by

direct counting with a hemocytometer.

Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response

curve.

In Vitro Amastigote Assay in Macrophages
Macrophage Culture: A suitable macrophage cell line (e.g., THP-1, J774) or primary bone

marrow-derived macrophages are cultured and seeded in multi-well plates.

Infection: Macrophages are infected with stationary-phase Leishmania promastigotes or

amastigotes.

Treatment: After infection and removal of extracellular parasites, the infected macrophages

are treated with various concentrations of the test compound.
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Incubation: The treated, infected cells are incubated for 48-72 hours.

Quantification: The number of amastigotes per macrophage is determined by microscopy

after Giemsa staining or by using fluorescently labeled parasites.

Data Analysis: The IC50 value against intracellular amastigotes is determined.

Cytotoxicity Assay
Cell Culture: Mammalian cells (e.g., the macrophage line used in the amastigote assay or a

standard cell line like HEK293) are cultured and seeded in 96-well plates.

Treatment: Cells are treated with the same concentrations of the test compound as in the

antiparasitic assays.

Incubation: Plates are incubated for the same duration as the parasite assays.

Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or

resazurin.

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index

(SI) is then determined (SI = CC50 / IC50) to assess the compound's specificity for the

parasite.

Workflow for Antileishmanial Drug Screening
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Caption: General workflow for antileishmanial drug discovery.
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Conclusion and Future Directions
Aminoquinol triphosphate (CAS 3653-53-0) represents a chemical entity with a scaffold

known for its antiparasitic properties. However, a significant gap in knowledge exists regarding

its specific biological effects. The information provided in this guide on related aminoquinoline

compounds suggests that a potential avenue of investigation for Aminoquinol triphosphate
would be its activity against Leishmania species, with a focus on its impact on mitochondrial

function.

Future research should prioritize:

Chemical Synthesis and Characterization: Development and publication of a robust and

reproducible synthesis protocol for Aminoquinol triphosphate, followed by its complete

analytical characterization.

In Vitro Biological Evaluation: Systematic screening of the compound against a panel of

Leishmania species and other relevant pathogens to determine its IC50 values.

Mechanism of Action Studies: Investigation into how the compound exerts its biological

effects, including assays for mitochondrial respiration, membrane potential, and ATP

production.

Host Cell Interaction Studies: Elucidation of how the compound may modulate host cell

signaling pathways during infection.

Without such fundamental data, the potential of Aminoquinol triphosphate as a research tool

or therapeutic agent remains speculative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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